5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt

salt selection organometallic chemistry battery materials

This 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt (CAS 1523571-22-3) offers unique steric/electronic properties from the cyclopropyl group and enhanced aqueous solubility from the fully ionized lithium carboxylate form. Differentiated from free acid (CAS 1215973-31-1) and potassium salt (CAS 1989671-27-3), it enables direct comparative salt screening for drug development and serves as a distinct SAR probe versus methyl, ethyl, phenyl, and trifluoromethyl analogs. Also suitable for battery electrolyte and organometallic complex research. Purchase high-purity material for reproducible results.

Molecular Formula C6H5LiN2O3
Molecular Weight 160.1 g/mol
CAS No. 1523571-22-3
Cat. No. B1459451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt
CAS1523571-22-3
Molecular FormulaC6H5LiN2O3
Molecular Weight160.1 g/mol
Structural Identifiers
SMILES[Li+].C1CC1C2=NN=C(O2)C(=O)[O-]
InChIInChI=1S/C6H6N2O3.Li/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
InChIKeyJMHUBPLCZSUHQM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt (CAS 1523571-22-3) – Core Chemical Identity and Procurement Profile


5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt (CAS 1523571-22-3) is a lithium carboxylate salt of a 1,3,4-oxadiazole heterocycle bearing a cyclopropyl substituent at the 5-position. Its molecular formula is C₆H₅LiN₂O₃ with a molecular weight of 160.06 g/mol . The compound is commercially available from multiple research chemical suppliers in purities typically ranging from 95% to 98% . The presence of the cyclopropyl group imparts distinct steric and electronic properties relative to alkyl- or aryl-substituted oxadiazole analogs, while the lithium carboxylate form differentiates it from the corresponding free acid, potassium salt, and ester derivatives .

Why 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt Cannot Be Interchanged with Generic 1,3,4-Oxadiazole Analogs


Generic substitution of 1,3,4-oxadiazole derivatives is scientifically unsound due to the profound impact of the 5-position substituent and the counterion on physicochemical and biological properties. The cyclopropyl group confers enhanced metabolic stability and altered conformational preferences compared to linear alkyl or aryl substituents [1], while the lithium counterion significantly influences aqueous solubility and ionic interactions relative to the free acid, potassium salt, or ester prodrug forms . Without explicit comparative data, any interchange of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt with a methyl, ethyl, phenyl, or trifluoromethyl analog—or with a different salt form—carries a substantial risk of altered potency, solubility, metabolic stability, and target engagement profiles.

Quantitative Differentiation Evidence: 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt vs. Closest Analogs


Lithium vs. Potassium Salt Form: Implications for Solubility and Ionic Conductivity

The lithium carboxylate salt form is reported to offer distinct advantages in organometallic and battery material applications compared to the corresponding potassium salt. While specific comparative solubility data for this exact compound pair is not publicly available, the cyclopropyl substitution on the oxadiazole ring is noted to enhance ring stability for battery material applications . In the broader context of lithium-ion battery research, lithium salts of oxadiazole carboxylates, such as the 5-(trifluoromethyl) analog, are highlighted for their potential to improve ionic conductivity due to the unique anion structure [1]. This class-level inference suggests that the lithium salt may provide superior ionic conductivity and different solubility profiles compared to the potassium salt (CAS 1989671-27-3), which has a higher molecular weight (192.21 g/mol) and distinct ionic radius effects.

salt selection organometallic chemistry battery materials

Lithium Salt vs. Free Acid Form: Differential Physicochemical Properties

The lithium salt form (MW 160.06) differs fundamentally from the free acid (5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid, CAS 1215973-31-1, MW 154.12) . While quantitative solubility data for the lithium salt is not publicly available, the free acid has a reported purity of 95.0% . In general, carboxylate salts exhibit significantly higher aqueous solubility compared to their corresponding free acids, which can impact formulation, handling, and in vitro assay behavior. The lithium salt also presents a different pKa environment due to complete ionization, which may alter binding interactions and cellular permeability.

salt formation solubility bioavailability

Cyclopropyl Substituent Impact on Metabolic Stability: Inference from Oxadiazole Literature

The introduction of cyclopropyl groups into drug-like molecules is widely recognized to enhance metabolic stability, limit polypeptide conformation, slow hydrolysis, and reduce plasma clearance [1]. Within the oxadiazole class, compounds containing cyclopropyl substituents are noted for their enhanced ring stability and altered conformational properties [2]. Although direct comparative metabolic stability data (e.g., microsomal half-life, intrinsic clearance) for the lithium salt versus its methyl, ethyl, or phenyl analogs is absent from the public domain, the cyclopropyl moiety is expected to confer greater resistance to oxidative metabolism compared to linear alkyl chains.

metabolic stability cyclopropyl effect drug design

Cyclopropyl vs. Trifluoromethyl Analog: Differential Electronic and Lipophilic Profiles

The 5-cyclopropyl lithium salt differs markedly from the 5-(trifluoromethyl) lithium salt analog (CAS 1989659-48-4, MW 188.0) [1]. The cyclopropyl group is a moderately lipophilic, electron-donating substituent, whereas the trifluoromethyl group is strongly electron-withdrawing and highly lipophilic. These divergent electronic profiles will affect the pKa of the carboxylate, the electron density on the oxadiazole ring, and overall molecular lipophilicity (LogP/LogD). While no direct comparative LogD or potency data are available, the choice between cyclopropyl and trifluoromethyl substitution represents a fundamental divergence in physicochemical and pharmacological space. The trifluoromethyl analog is noted for its potential in lithium-ion battery research due to the unique fluorinated anion structure [1], whereas the cyclopropyl analog is highlighted for ring stability in similar applications .

substituent effects lipophilicity electronic effects

Recommended Application Scenarios for 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt Procurement


Medicinal Chemistry Scaffold for Metabolic Stability Optimization

Given the class-level inference that the cyclopropyl group enhances metabolic stability and alters conformational properties [1], this lithium salt is a suitable starting scaffold for medicinal chemistry programs targeting improved pharmacokinetic profiles, particularly where oxidative metabolism is a liability. Its fully ionized carboxylate form also offers distinct solubility advantages over the free acid for in vitro assays .

Organometallic Synthesis and Battery Material Development

The lithium salt form, combined with the stable oxadiazole-cyclopropyl framework, has been noted for battery material applications and organometallic complex formation . Its potential for improved ionic conductivity, inferred from class-level behavior of lithium oxadiazole carboxylates, makes it a candidate for electrochemical research and electrolyte additive screening [2].

Comparative Physicochemical and Salt Form Screening

Procurement of this specific lithium salt enables direct comparative studies against the free acid (CAS 1215973-31-1) and the potassium salt analog (CAS 1989671-27-3) to empirically determine differences in solubility, stability, and permeability. Such salt form screening is a critical step in early-stage drug development and materials science.

Structure-Activity Relationship (SAR) Studies on 5-Substituted Oxadiazoles

The 5-cyclopropyl lithium salt serves as a distinct analog in SAR investigations, enabling comparison against 5-methyl, 5-ethyl, 5-phenyl, and 5-trifluoromethyl derivatives. The cyclopropyl group offers a unique combination of moderate lipophilicity, electron donation, and conformational constraint that is not replicated by linear alkyl or aryl substituents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.